REACTION_SMILES
|
[C:1]1(=[O:6])[CH2:2][C:3](=[O:5])[CH2:4]1.[CH2:7]([CH3:8])[NH:9][CH2:10][CH3:11].[CH3:12][CH2:13][O:14][C:15](=[O:16])[CH3:17]>>[C:1]1([OH:6])=[CH:2][C:3](=[O:5])[CH2:4]1.[CH2:7]([CH3:8])[NH2+:9][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CC(=O)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCNCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=C(O)C1
|
Name
|
|
Type
|
product
|
Smiles
|
CC[NH2+]CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]1(=[O:6])[CH2:2][C:3](=[O:5])[CH2:4]1.[CH2:7]([CH3:8])[NH:9][CH2:10][CH3:11].[CH3:12][CH2:13][O:14][C:15](=[O:16])[CH3:17]>>[C:1]1([OH:6])=[CH:2][C:3](=[O:5])[CH2:4]1.[CH2:7]([CH3:8])[NH2+:9][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CC(=O)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCNCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=C(O)C1
|
Name
|
|
Type
|
product
|
Smiles
|
CC[NH2+]CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |